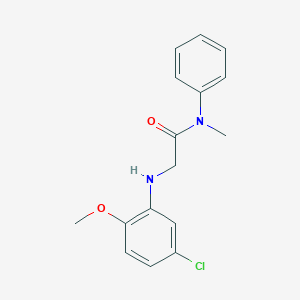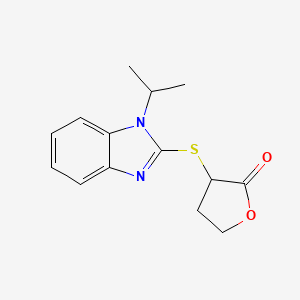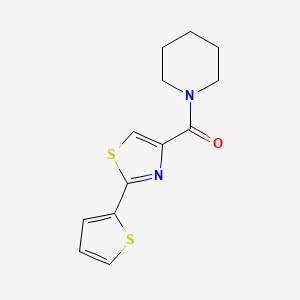![molecular formula C18H27NO2 B7536647 4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one](/img/structure/B7536647.png)
4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one, also known as PBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBP belongs to the class of compounds known as cathinones, which are known to have stimulant properties.
Applications De Recherche Scientifique
4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one has been studied for its potential applications in a variety of scientific fields. It has been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in drug addiction treatment, as it has been found to reduce drug-seeking behavior in animal models.
Mécanisme D'action
4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This increase in dopamine levels is believed to be responsible for its stimulant properties. This compound also acts as a serotonin receptor agonist, which may contribute to its potential use in the treatment of mood disorders.
Biochemical and Physiological Effects:
This compound has been found to increase heart rate and blood pressure in animal models. It has also been found to increase locomotor activity and produce hyperthermia. This compound has been found to have a short half-life, which may limit its potential use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one is its potential use in the treatment of neurodegenerative diseases and drug addiction. However, its stimulant properties may make it difficult to use in certain experimental settings. Its short half-life may also limit its potential use in scientific research.
Orientations Futures
There are several future directions for the study of 4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one. One area of research is the potential use of this compound in the treatment of mood disorders. Another area of research is the development of analogs of this compound with improved pharmacological properties. Further studies are also needed to determine the long-term effects of this compound use and its potential for abuse.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one involves the reaction of 4-bromobutyrophenone with 3-piperidin-1-ylpropanol in the presence of a base. The resulting product is then purified using chromatography techniques. The purity of the final product is important for its use in scientific research.
Propriétés
IUPAC Name |
4-[4-(3-piperidin-1-ylpropoxy)phenyl]butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-16(20)6-7-17-8-10-18(11-9-17)21-15-5-14-19-12-3-2-4-13-19/h8-11H,2-7,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTSLCSCIGWQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B7536593.png)
![2-Chloro-9-[[4-(trifluoromethyl)phenyl]methyl]purin-6-amine](/img/structure/B7536600.png)
![3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7536602.png)
![5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7536604.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylpropanamide](/img/structure/B7536605.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetate](/img/structure/B7536620.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide](/img/structure/B7536626.png)


![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7536643.png)
